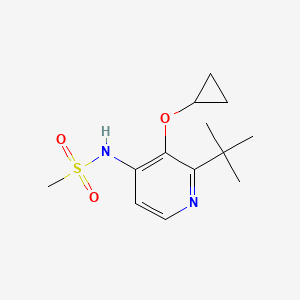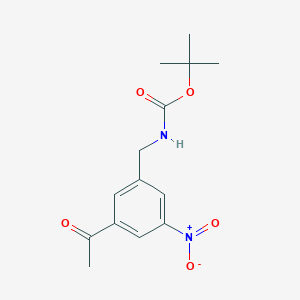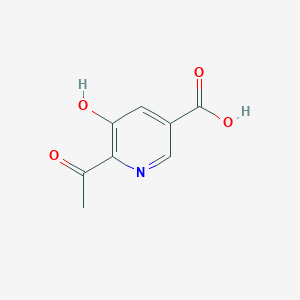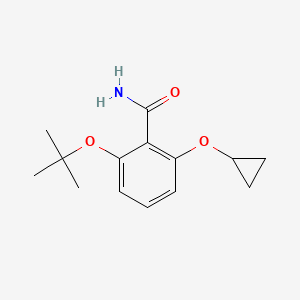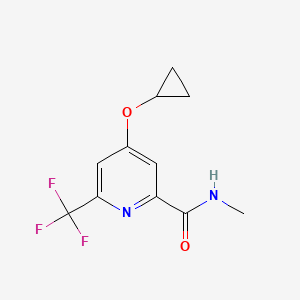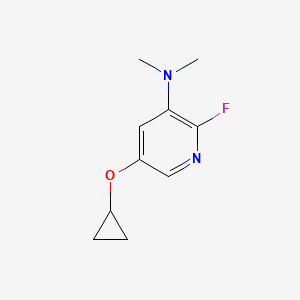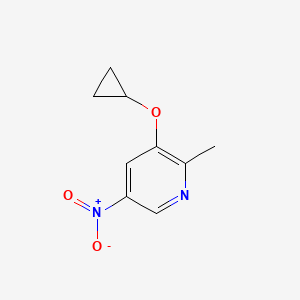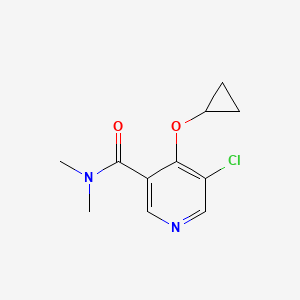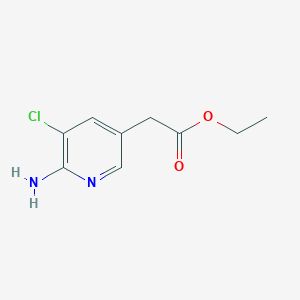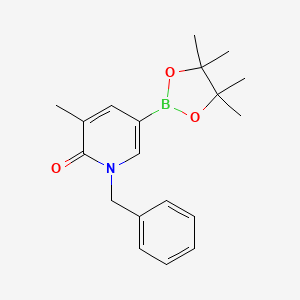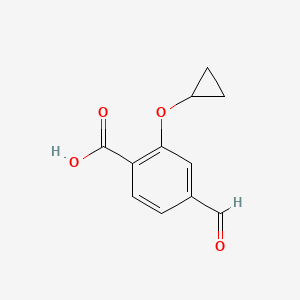
(3-Chloro-5-formylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-5-formylphenyl)acetic acid is an organic compound with the molecular formula C9H7ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chloro group at the 3-position and a formyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-formylphenyl)acetic acid typically involves the chlorination of phenylacetic acid followed by formylation. One common method is:
Chlorination: Phenylacetic acid is chlorinated using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chloro group at the 3-position.
Formylation: The chlorinated intermediate is then subjected to formylation using a formylating agent such as formic acid or formamide in the presence of a catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization or chromatography are often employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products:
Oxidation: (3-Chloro-5-carboxyphenyl)acetic acid.
Reduction: (3-Chloro-5-hydroxymethylphenyl)acetic acid.
Substitution: (3-Amino-5-formylphenyl)acetic acid or (3-Thio-5-formylphenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-5-formylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of (3-Chloro-5-formylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Phenylacetic acid: Lacks the chloro and formyl substitutions, making it less reactive in certain chemical reactions.
(3-Chloro-4-formylphenyl)acetic acid: Similar structure but with the formyl group at the 4-position, which can lead to different reactivity and biological activity.
(3-Bromo-5-formylphenyl)acetic acid: Bromine substitution instead of chlorine, which can affect the compound’s reactivity and interactions.
Uniqueness: (3-Chloro-5-formylphenyl)acetic acid is unique due to the specific positioning of the chloro and formyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and research applications.
Eigenschaften
Molekularformel |
C9H7ClO3 |
|---|---|
Molekulargewicht |
198.60 g/mol |
IUPAC-Name |
2-(3-chloro-5-formylphenyl)acetic acid |
InChI |
InChI=1S/C9H7ClO3/c10-8-2-6(4-9(12)13)1-7(3-8)5-11/h1-3,5H,4H2,(H,12,13) |
InChI-Schlüssel |
QBBUXDURNVWYPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C=O)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



